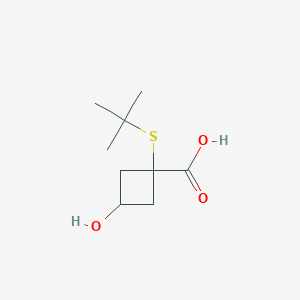![molecular formula C12H15NO2S B13339060 2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
2-[Methyl(thiolan-3-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is a compound that features a benzoic acid moiety substituted with a methylated tetrahydrothiophenyl group. This compound is part of a broader class of thiophene derivatives, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid typically involves the condensation of a benzoic acid derivative with a tetrahydrothiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The exact mechanism of action of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring system is known to interact with various biological targets, contributing to the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives. Its combination of a benzoic acid moiety with a methylated tetrahydrothiophenyl group sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-[methyl(thiolan-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H15NO2S/c1-13(9-6-7-16-8-9)11-5-3-2-4-10(11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
SDQDZIVBLMEIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCSC1)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)


![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)







